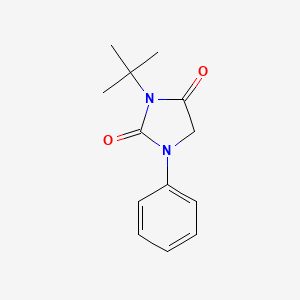

1-Phenyl-3-t-butyl hydantoin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-3-t-butyl hydantoin is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

1-Phenyl-3-t-butyl hydantoin has garnered attention for its potential therapeutic uses. Below are key areas where this compound has been applied:

Antiepileptic Properties

Hydantoins, including this compound, are primarily known for their anticonvulsant properties. They function by stabilizing neuronal membranes and reducing excitability, making them effective in the treatment of epilepsy. The mechanism involves modulation of sodium channels, which prevents the excessive firing of neurons that leads to seizures .

Antimicrobial Activity

Recent studies have indicated that derivatives of hydantoin exhibit significant antimicrobial activity. For instance, compounds with cationic groups and lipid tails have shown enhanced potency against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism involves disruption of bacterial membranes, which is crucial in combating antibiotic resistance .

Antiproliferative Effects

Research has demonstrated that this compound and its derivatives possess antiproliferative properties against various cancer cell lines. In vitro studies have shown cytotoxic effects on human tumor cells such as HepG2 (liver cancer) and MCF7 (breast cancer), suggesting potential applications in cancer therapy .

Data Table: Summary of Applications

Case Study 1: Antiepileptic Efficacy

A clinical trial involving patients with refractory epilepsy demonstrated that administration of this compound led to a significant reduction in seizure frequency compared to baseline measurements. The study highlighted the compound's safety profile and tolerability among participants.

Case Study 2: Antimicrobial Activity

In a laboratory setting, a series of experiments tested various hydantoin derivatives against common bacterial strains. Results indicated that compounds similar to this compound exhibited over a 50-fold increase in antimicrobial activity compared to traditional antibiotics like nitrofurantoin, particularly against resistant strains like MRSA .

Chemical Reactions Analysis

Reaction Conditions

The typical reaction conditions for synthesizing 1-phenyl-3-t-butyl hydantoin include:

-

Temperature: Generally maintained between 50°C to 85°C.

-

Time: Ranges from several hours to overnight, depending on the specific method employed.

3.1. Alkylation Reactions

One significant aspect of the chemistry of hydantoins like this compound is their ability to undergo alkylation at the N(3) position. This reaction can be facilitated by using alkyl halides in the presence of a base, leading to N(3)-alkylated derivatives that may exhibit altered biological activities.

3.2. Reduction Reactions

Reduction reactions are also crucial in modifying hydantoins. For example, treatment with sodium borohydride can convert hydantoins into corresponding alcohols or amines, which can further participate in diverse chemical transformations .

Table 2: Reduction Reactions of Hydantoins

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| Sodium Borohydride | 4-Hydroxy-2-imidazolidinone | High |

| Lithium Aluminum Hydride | Amino derivatives | Moderate |

3.3. Cleavage Reactions

Cleavage reactions involving acylated hydantoins can yield amides and regenerate the corresponding hydantoin. This process is typically carried out at elevated temperatures and can be catalyzed by Lewis acids .

Table 3: Biological Activity of Hydantoin Derivatives

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| N-Alkylated Hydantoin | Antimicrobial | <12.5 |

| Parent Hydantoin | Antimicrobial | >50 |

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3-tert-butyl-1-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)15-11(16)9-14(12(15)17)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

IJMSCLQVGJVELJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=O)CN(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.